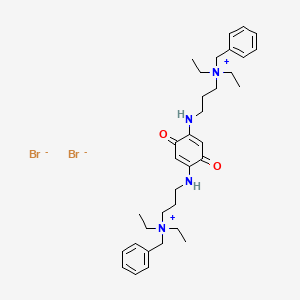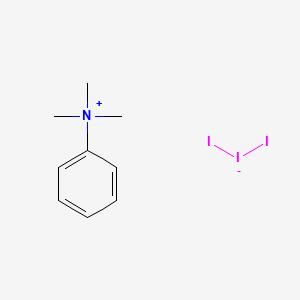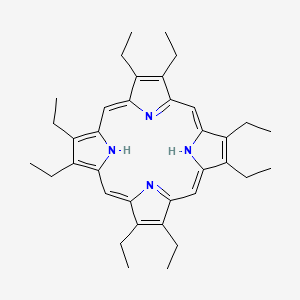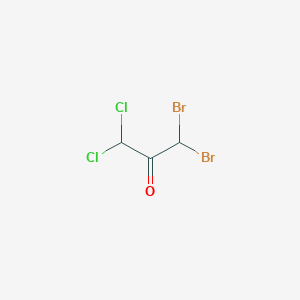
1,1-Dibromo-3,3-dichloroacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3,3-dichloroacetone is a halogenated compound known for its role as a disinfection byproduct (DBP) formed during the chlorination and chloramination of water containing elevated bromide levels . It has the molecular formula C₃H₂Br₂Cl₂O and a molecular weight of 284.76 g/mol . This compound is of interest due to its potential impact on water quality and its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3,3-dichloroacetone can be synthesized through the bromination and chlorination of acetone. The process involves reacting acetone with bromine and chlorine under controlled conditions to produce the desired compound . The reaction typically proceeds as follows:
- Acetone is reacted with two moles of bromine to form a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct.
- The mixture is equilibrated to produce 1,3-dibromoacetone as the major product.
- The 1,3-dibromoacetone is then reacted with a chloride source to produce 1,3-dichloroacetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-3,3-dichloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substitution products.
Cyclization Reactions: The quaternary salts formed from substitution reactions can cyclize to produce imidazoazines and imidazoazoles containing a bromomethyl group.
Common Reagents and Conditions
Nucleophiles: 2-aminoazines and 2-aminoazoles are commonly used nucleophiles in substitution reactions with this compound.
Solvents: Ethyl acetate and ethanol are commonly used solvents for these reactions.
Reaction Conditions: Reactions are typically carried out at room temperature or with mild heating to facilitate the formation of desired products.
Major Products Formed
Quaternary Salts: Formed from the reaction with nucleophiles.
Imidazoazines and Imidazoazoles: Formed from the cyclization of quaternary salts.
Applications De Recherche Scientifique
1,1-Dibromo-3,3-dichloroacetone has several applications in scientific research:
Water Quality Research: It is studied as a disinfection byproduct in water treatment processes to understand its formation and impact on water quality.
Chemical Synthesis: It is used as a reagent in the synthesis of complex organic compounds, including heterocycles and peptides.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects on human health and the environment.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-3,3-dichloroacetone involves its reactivity with nucleophiles, leading to the formation of quaternary salts and subsequent cyclization to form heterocyclic compounds . The molecular targets and pathways involved in these reactions include:
Nucleophilic Substitution: The compound reacts with nucleophiles to form intermediate quaternary salts.
Cyclization: The intermediate salts undergo cyclization to form stable heterocyclic compounds.
Comparaison Avec Des Composés Similaires
1,1-Dibromo-3,3-dichloroacetone can be compared with other similar compounds, such as:
1,3-Dibromoacetone: Similar in structure but lacks the chlorine atoms.
1,3-Dichloroacetone: Similar in structure but lacks the bromine atoms.
1-Bromo-1,3-dichloropropan-2-one: Another halogenated compound with similar reactivity but different substitution patterns.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propriétés
Numéro CAS |
62874-83-3 |
|---|---|
Formule moléculaire |
C3H2Br2Cl2O |
Poids moléculaire |
284.76 g/mol |
Nom IUPAC |
1,1-dibromo-3,3-dichloropropan-2-one |
InChI |
InChI=1S/C3H2Br2Cl2O/c4-2(5)1(8)3(6)7/h2-3H |
Clé InChI |
PPGIXBRQOKVAOF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)C(Br)Br)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


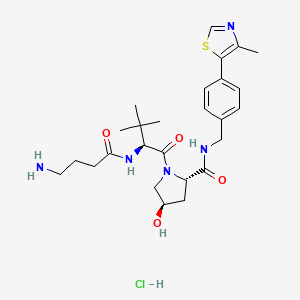
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
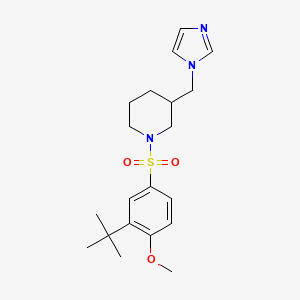
![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
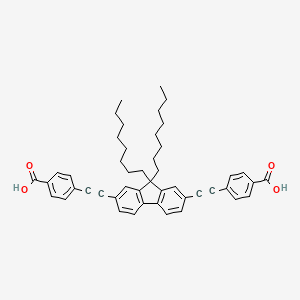

![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
